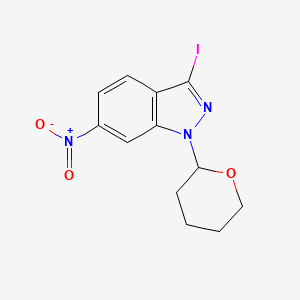
2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
The compound "2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety. This structure is a key intermediate in the synthesis of various biologically active compounds and has been the subject of numerous studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis .
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those with pyridinyl substituents, has been explored through various methods. One approach involves the asymmetric cyclopropanation of olefins using a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst, which yields trans- and cis-2-phenylcyclopropane-1-carboxylates with high enantioselectivity . Another method includes the one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes . Additionally, the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds has been reported, starting from cyclopropanecarboxylic acid or its dimethyl derivative .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring of the cyclopropane, which imparts strain and reactivity to the molecule. The presence of the pyridinyl group influences the electronic properties of the molecule and can affect its reactivity and interaction with other molecules. For instance, the crystal structure of a 1,2,4-triazole derivative of cyclohexanecarboxylic acid with a pyridinyl substituent has been studied, revealing hydrogen-bonded chains and enantiomeric self-resolution in the presence of DMSO .
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions, including ring-opening and recyclization reactions. For example, (dimethylamino)propenoyl-substituted cyclopropanes can be transformed into halogenated pyridin-2(1H)-ones through reactions with phosphoryl chloride or phosphorus tribromide . The reactivity of these compounds is also demonstrated in the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives, where alkylation, cyclization, chlorination, and Suzuki cross-coupling/hydrolysis steps are involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" and its derivatives are influenced by the cyclopropane core and the substituents attached to it. The strain in the cyclopropane ring makes these compounds highly reactive, which is useful in synthetic applications. The pyridinyl group contributes to the acidity of the carboxylic acid and can participate in hydrogen bonding, affecting the solubility and crystallization behavior of these compounds . The presence of various substituents can also modulate the lipophilicity, boiling point, and melting point of these molecules, which are important parameters in drug design and material science applications.
Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Ligand Behavior
2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid, as a derivative containing the pyridine moiety, shares similarities in chemistry and applications with other pyridine-based compounds. Pyridine derivatives, including this compound, are known for their ability to act as ligands and form complex compounds, particularly with transition metals. These compounds display a range of properties such as spectroscopic characteristics, magnetic properties, and biological activity, which are often utilized in various scientific and industrial applications (Boča, Jameson, & Linert, 2011).
Applications in Biological Systems
In biological systems, pyridine derivatives are involved in interactions with enzymes and biological receptors. The influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, is significant. These interactions are crucial for understanding the nature of compound interactions with biological targets, which is fundamental in drug design and discovery processes (Lewandowski, Kalinowska, & Lewandowska, 2005).
Role in Catalysis and Synthesis
The structure of this compound, particularly the cyclopropane moiety, is of interest in catalysis and synthetic chemistry. The activation of the CH2 group by the adjacent cyclopropane ring opens pathways for oxidation processes, leading to various synthetic applications. This process is significant for creating carbonylcyclopropanes and other derivatives, enhancing the scope of cyclopropane-containing compounds in organic synthesis (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Biotechnological Routes
In biotechnological applications, pyridine-based compounds, due to their structural versatility, serve as precursors or intermediates for various chemical transformations. Their role in facilitating the synthesis of biodegradable polymers and other valuable chemicals highlights their importance in green chemistry and industrial applications. The ability to derive a multitude of chemicals from such compounds is a testament to their versatility and importance in biotechnological advancements (Gao, Ma, & Xu, 2011).
Importance in Medicinal Chemistry
The pyridine ring, a component of this compound, is integral in medicinal chemistry due to its presence in a wide range of biologically active compounds. These compounds exhibit diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer activities. The high affinity of pyridine derivatives for various ions and species also makes them effective chemosensors, underlining their significance in analytical and medicinal chemistry (Abu-Taweel et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
The study of “2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” as a potential inhibitor of PYCR1 suggests a promising direction for future research, particularly in the context of cancer therapeutics . Further studies could focus on optimizing this compound and evaluating its efficacy and safety in preclinical and clinical settings.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMPLYFCJXMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)






![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)